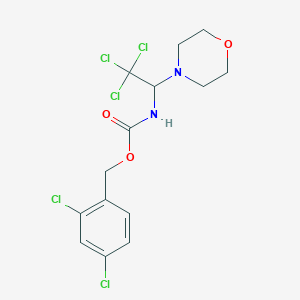

2,4-Dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4-Dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, and density of “this compound” are not specified in the available sources .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Morpholine and piperazine-based carboxamide derivatives, including those with chloro and carbamate groups, have been studied as corrosion inhibitors for mild steel in acidic media. These compounds form protective films on the metal surface, significantly inhibiting corrosion through a physisorption mechanism. Quantum chemical calculations support the experimental findings, identifying potential interaction sites between the molecules and metal surfaces (Nnaji et al., 2017).

Analytical Chemistry

Dithiocarbamates, including derivatives related to morpholine, have been determined in microgram quantities by forming selenium dithiocarbamate complexes. This method, sensitive and applicable to commercial samples, underscores the utility of morpholine derivatives in analytical procedures (Malik & Rao, 1990).

Organic Synthesis

Morpholine derivatives serve as precursors or reactants in various organic synthesis reactions. For example, novel dual inhibitors of acetylcholine esterase (AChE) and monoamine oxidase (MAO) derived from hydroxy aminoindan and phenethylamine, incorporating carbamate moieties, indicate potential therapeutic applications for Alzheimer's disease. These compounds highlight the chemical versatility and potential of morpholine-based structures in developing new molecules (Sterling et al., 2002).

Material Science

In material science, morpholine-functional homopolymers and copolymers synthesized through nitroxide-mediated polymerization demonstrate aqueous thermo-responsiveness. This property is vital for developing smart materials with potential applications in biotechnology and medicine (Lessard, Savelyeva, & Maríc, 2012).

Mecanismo De Acción

Propiedades

IUPAC Name |

(2,4-dichlorophenyl)methyl N-(2,2,2-trichloro-1-morpholin-4-ylethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl5N2O3/c15-10-2-1-9(11(16)7-10)8-24-13(22)20-12(14(17,18)19)21-3-5-23-6-4-21/h1-2,7,12H,3-6,8H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDPWAACRCRPKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)OCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl5N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2446042.png)

![3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2446044.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2446046.png)

![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate](/img/structure/B2446047.png)

![ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate](/img/structure/B2446050.png)

![1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2446052.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2446054.png)

![[1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2446055.png)